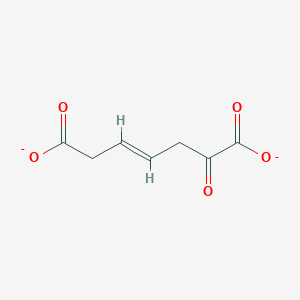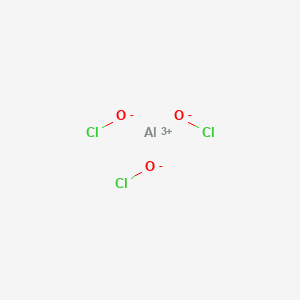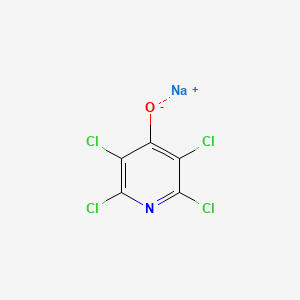
Sodium 2,3,5,6-tetrachloropyridin-4-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,3,5,6-tetrachloropyridin-4-olate is a chemical compound with the molecular formula C5Cl4NNaO. It is a derivative of pyridinol, where the hydrogen atoms at positions 2, 3, 5, and 6 on the pyridine ring are replaced by chlorine atoms, and the hydroxyl group is converted to its sodium salt form. This compound is known for its significant chemical reactivity and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,3,5,6-tetrachloropyridin-4-olate typically involves the chlorination of pyridinol. The process begins with the chlorination of pyridine to form 2,3,5,6-tetrachloropyridine. This intermediate is then hydrolyzed to produce 2,3,5,6-tetrachloro-4-pyridinol. Finally, the hydroxyl group is neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The chlorination step is carried out in the presence of a catalyst, and the hydrolysis is performed under controlled temperature and pressure conditions to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2,3,5,6-tetrachloropyridin-4-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Tetrachloroquinones.
Reduction: Partially dechlorinated pyridinols.
Substitution: Various substituted pyridinols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 2,3,5,6-tetrachloropyridin-4-olate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its role as a metabolite in certain organisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of pesticides, herbicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of Sodium 2,3,5,6-tetrachloropyridin-4-olate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. It can also disrupt cellular processes by interacting with nucleic acids and proteins. The pathways involved include oxidative stress response and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,5,6-Tetrachloropyridine
- 2,3,5,6-Tetrachloro-4-pyridinol
- 3,5,6-Trichloro-2-pyridinol
Uniqueness
Sodium 2,3,5,6-tetrachloropyridin-4-olate is unique due to its high chlorine content and the presence of a sodium salt form, which enhances its solubility in water. This makes it particularly useful in aqueous reactions and applications where water solubility is crucial .
Eigenschaften
CAS-Nummer |
5000-22-6 |
|---|---|
Molekularformel |
C5HCl4NNaO |
Molekulargewicht |
255.9 g/mol |
IUPAC-Name |
sodium;2,3,5,6-tetrachloropyridin-4-olate |
InChI |
InChI=1S/C5HCl4NO.Na/c6-1-3(11)2(7)5(9)10-4(1)8;/h(H,10,11); |
InChI-Schlüssel |
BBBADQKQYBNBGJ-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)[O-].[Na+] |
Kanonische SMILES |
C1(=C(NC(=C(C1=O)Cl)Cl)Cl)Cl.[Na] |
| 5000-22-6 | |
Verwandte CAS-Nummern |
2322-38-5 (Parent) |
Synonyme |
2,3,5,6-tetrachloro-4-pyridinol 2,3,5,6-tetrachloro-4-pyridinol sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



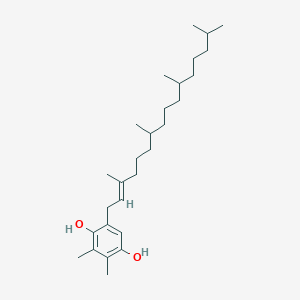
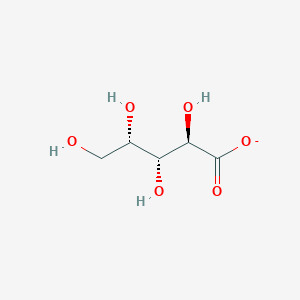
![N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1261018.png)
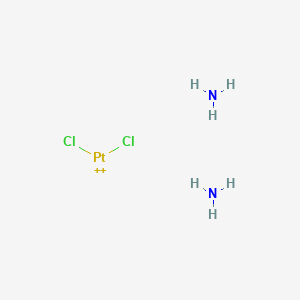
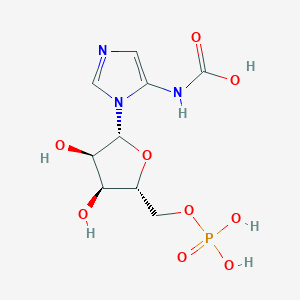
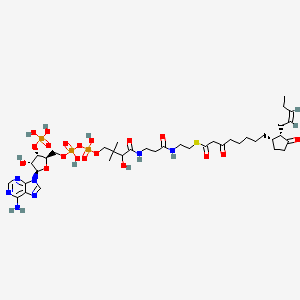
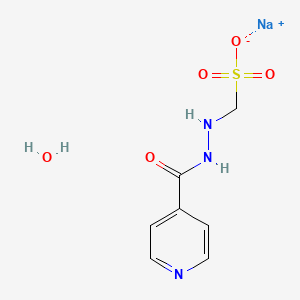

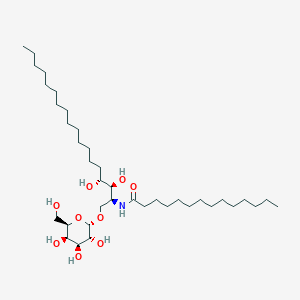
![10-(3-Hydroxypropyl)-3,5-dioxo-9-[4-(pyrrolidin-1-ylmethyl)phenyl]-8-[[3-(trifluoromethoxy)phenyl]methyl]-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-4-carboxamide](/img/structure/B1261026.png)
